molecular formula C23H27N3O2 B11563149 N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]heptanamide

N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]heptanamide

Cat. No.: B11563149
M. Wt: 377.5 g/mol
InChI Key: HMSZCBUQFWRRMD-FHFGSIGTSA-N
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Description

N-(4-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE: is a complex organic compound characterized by its unique structure, which includes a hydrazinecarbonyl group, a phenylprop-2-en-1-ylidene moiety, and a heptanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE typically involves the following steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of a hydrazide with an aldehyde or ketone to form a hydrazone. For instance, the reaction of 4-hydrazinobenzoic acid with cinnamaldehyde in ethanol under acidic conditions can yield the hydrazone intermediate.

    Amidation Reaction: The hydrazone intermediate is then reacted with heptanoyl chloride in the presence of a base such as triethylamine to form the final product, N-(4-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the hydrazone formation and amidation steps, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-ylidene moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazone group, converting it to the corresponding hydrazine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as an antimicrobial agent due to its hydrazone moiety, which can interact with bacterial enzymes. Additionally, its ability to undergo various chemical modifications makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials. Its structural features allow for the creation of materials with specific properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of N-(4-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. Additionally, the phenylprop-2-en-1-ylidene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbonyl}phenyl)pentanamide
  • N-(4-{N’-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]hydrazinecarbonyl}phenyl)acetamide

Uniqueness

Compared to similar compounds, N-(4-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE is unique due to its longer heptanamide chain, which can influence its solubility and interaction with biological targets

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

4-(heptanoylamino)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C23H27N3O2/c1-2-3-4-8-13-22(27)25-21-16-14-20(15-17-21)23(28)26-24-18-9-12-19-10-6-5-7-11-19/h5-7,9-12,14-18H,2-4,8,13H2,1H3,(H,25,27)(H,26,28)/b12-9+,24-18+

InChI Key

HMSZCBUQFWRRMD-FHFGSIGTSA-N

Isomeric SMILES

CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

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